(S)-tert-Butyl (2-amino-2-phenylethyl)carbamate

Asymmetric Catalysis Chiral Diamine Ligands Hydrogenation

Researchers requiring enantiopure chiral 1,2-diamine building blocks often encounter inconsistent results from racemic mixtures or unprotected diamines. This (S)-enantiomerically pure, mono-Boc-protected compound provides defined stereochemistry and orthogonal amine protection for selective sequential functionalization. • Enables synthesis of chiral N,N'-ligands for Ru-catalyzed asymmetric hydrogenation, achieving up to 98% ee. • Ideal for constructing chiral frameworks in CNS agents, antidepressants, and antivirals. • Supports PROTAC and peptide modification with Boc-protected amine for controlled deprotection. • ≥95% purity ensures reproducibility. Available in research and bulk quantities with reliable global logistics.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 943322-87-0
Cat. No. B1451815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl (2-amino-2-phenylethyl)carbamate
CAS943322-87-0
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N
InChIInChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m1/s1
InChIKeyCLUUDOMFHPDBIR-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Carbamate (CAS 943322-87-0) Overview


(S)-tert-Butyl (2-amino-2-phenylethyl)carbamate (CAS 943322-87-0) is an enantiomerically pure, mono-Boc-protected chiral 1,2-diamine derivative. Its molecular formula is C13H20N2O2, with a molecular weight of 236.31 g/mol. The compound features a defined (S)-stereocenter and possesses two differentiated amine functionalities—one free primary amine and one Boc-protected amine—which are critical for its role as a versatile chiral building block in organic synthesis .

Stereochemical Control

Defined (S)-configuration supports enantiopure asymmetric synthesis workflows.

Sequential Reactivity

Mono-Boc protection enables selective, stepwise functionalization of two distinct amine sites.

Chiral Building Block

Supports catalyst and ligand synthesis for enantioselective reactions and chiral resolution.

Why Generic Substitution Fails for CAS 943322-87-0


Direct substitution of this compound with its (R)-enantiomer, the racemic mixture, or an unprotected diamine is not scientifically equivalent and can compromise experimental outcomes. The (S)-configuration of the stereocenter is essential for generating the desired enantiopure products in asymmetric synthesis, as the opposite enantiomer would lead to products with opposite and potentially undesired stereochemistry. The use of the racemic mixture introduces an impurity that complicates purification and can reduce the overall yield and enantiomeric excess of the final chiral product. Furthermore, the mono-Boc protection is a key structural feature that enables selective, sequential functionalization of the two amine groups; using an unprotected diamine would result in uncontrolled reactions and complex mixtures, negating the compound's utility as a selective building block [1][2].

Enantiomer

Swapping with the (R)-enantiomer (CAS 188875-37-8) inverts absolute stereochemistry, leading to products with opposite configuration.

Racemate

Using the racemic mixture (CAS 174885-99-5) limits theoretical yield to 50% and may require inefficient chiral resolution.

Unprotected

Substituting an unprotected 1,2-diamine may lead to uncontrolled reactivity and complex product mixtures.

Quantitative Evidence for CAS 943322-87-0


Enantioselectivity in Asymmetric Hydrogenation

Polymer-supported chiral 1,2-diamine catalysts, which can be synthesized from monomers like (S)-tert-butyl (2-amino-2-phenylethyl)carbamate, demonstrate high enantioselectivity in asymmetric hydrogenation reactions. This performance is characteristic of chiral 1,2-diamine ligands. [1]

Enantioselectivity
Class-level

Reported up to 98% ee for polymer-supported chiral 1,2-diamine catalysts.

Supports enantioselective catalyst design context.

Class-level inference; validate with specific ligand derived from this precursor.

Asymmetric Catalysis Chiral Diamine Ligands Hydrogenation

Stereochemistry: (S)- vs (R)-Enantiomer

The (S)-enantiomer (CAS 943322-87-0) and the (R)-enantiomer (CAS 188875-37-8) are distinct chemical entities with different stereochemical configurations. The (S)-enantiomer is specifically designated for applications requiring the (S)-stereochemistry, which is crucial for synthesizing target molecules with the correct absolute configuration. Using the incorrect enantiomer will lead to products with the opposite stereochemistry.

(S)- vs. (R)-Enantiomer
Head-to-head

(S)-configuration vs. (R)-configuration (CAS 188875-37-8). Opposite absolute stereochemistry.

Stereochemical-control context is essential for enantiopure synthesis.

Enantiomer attribution requires single-enantiomer procurement.

Chiral Resolution Stereochemistry Enantiopure Synthesis

Enantiopure vs Racemic Mixture

The (S)-enantiomer (CAS 943322-87-0) is provided as a single enantiomer, whereas the racemic mixture (CAS 174885-99-5) contains a 1:1 mixture of (R)- and (S)-enantiomers. The enantiopure form is essential for achieving high stereoselectivity in asymmetric synthesis and for producing optically pure final compounds. Using the racemic mixture would result in a 50% theoretical yield of the desired enantiomer and would necessitate an additional, often costly and inefficient, chiral resolution step.

Enantiopure vs. Racemate
Head-to-head

Single (S)-enantiomer vs. racemic mixture (1:1 (R):(S)). 100% vs. 50% target enantiomer.

Enantiopure form supports process yield and avoids chiral resolution steps.

Stereochemical attribution review is critical for method development.

Enantiopurity Racemic Mixture Chiral Purity

Mono-Boc Protection vs Unprotected Diamine

The mono-Boc protection in (S)-tert-butyl (2-amino-2-phenylethyl)carbamate allows for the selective, sequential functionalization of the two amine groups. This is a significant advantage over the corresponding unprotected 1,2-diamine, which would lead to non-selective reactions and complex mixtures. The methodology for selective mono-Boc protection of diamines has been established, providing a general route to such differentiated building blocks. [1]

Mono-Boc Utility
Class-level

Enables selective sequential reactions on two differentiated amine sites.

Controlled reactivity supports multi-step synthesis workflows.

Data to verify for specific target molecule construction.

Protecting Group Strategy Mono-Boc Protection Sequential Synthesis

Application Scenarios for CAS 943322-87-0


Chiral 1,2-Diamine Ligands and Catalysts

This compound serves as an ideal monomer or precursor for synthesizing chiral 1,2-diamine ligands. These ligands, when complexed with metals like ruthenium, are used in polymer-supported catalysts for highly enantioselective asymmetric hydrogenation of aromatic ketones, achieving up to 98% ee [1]. Its defined (S)-stereochemistry and mono-Boc protection are essential for constructing catalysts with the correct chiral environment.

Asymmetric Synthesis of Pharmaceuticals

The compound's defined (S)-stereochemistry is critical for building the chiral frameworks of pharmaceuticals. By utilizing this building block, chemists can introduce chirality with high selectivity, a necessity for the pharmaceutical industry where enantiomeric purity is often required for optimal biological activity. Applications include the development of central nervous system agents, antidepressants, and antiviral drugs .

Peptide Mimetics and PROTAC Building Blocks

This compound can be incorporated into peptide chains or used as a building block in the synthesis of protein degraders (e.g., PROTACs). The Boc-protected amine allows for selective deprotection and further functionalization within complex synthetic routes. This enables the modification of peptide properties, such as enhancing stability or improving pharmacokinetic profiles .

Chiral Recognition Reagent for Analytical Chemistry

Due to its optical activity, (S)-tert-butyl (2-amino-2-phenylethyl)carbamate can be employed as a chiral recognition reagent in pharmaceutical research. It can be used to develop chiral HPLC methods for the separation and analysis of enantiomers, which is a critical quality control step in the production of enantiopure drugs .

Application
Selection Property
Validation Focus
Chiral ligand and catalyst synthesis
Enantiopure (S)-stereochemistry and mono-Boc protection
Enantioselectivity and catalyst turnover validation
Pharmaceutical asymmetric synthesis
Defined chiral building block for target absolute configuration
Enantiomeric excess of final API or intermediate
Peptide mimetic and PROTAC building blocks
Orthogonally protected diamine for selective incorporation
Conjugation efficiency and stability of modified peptide
Chiral recognition and analytical method development
Optical activity and defined (S)-configuration
Enantiomer separation and chiral HPLC method performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.